molecular formula C19H16N4O5 B2515801 ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1421583-96-1

ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2515801
CAS No.: 1421583-96-1
M. Wt: 380.36
InChI Key: YMKJDYOETQAKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that exhibits a broad range of properties useful in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure features a pyrazolo[1,5-a]pyridine scaffold, benzo[d]oxazolyl ring, and an ethyl ester functional group, which contribute to its diverse reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: : A multi-step synthesis beginning with the functionalization of a pyrazolo[1,5-a]pyridine core via nitration, reduction, and acylation steps

  • Route 2: : Starting with a pre-formed benzo[d]oxazolyl acetamide, this method introduces the pyrazolo[1,5-a]pyridine through a coupling reaction.

  • Reaction Conditions: : Typically involve the use of organic solvents like dichloromethane, methanol, and catalysts such as palladium or copper to facilitate the coupling and cyclization steps.

Industrial Production Methods

The scalable production of ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate in an industrial setting often leverages automated synthesizers and continuous flow reactors to ensure high yield and purity. Key steps include solvent selection to optimize reaction rates and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions to form ketones or carboxylic acids, typically with reagents like potassium permanganate or chromium trioxide.

  • Reduction: : The compound can be reduced to amines or alcohols using reducing agents such as lithium aluminium hydride or sodium borohydride.

  • Substitution: : Participates in nucleophilic substitution reactions, where halogens or other leaving groups are replaced by nucleophiles under basic conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reduction: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: : Nucleophiles like amines, alcohols under basic conditions using sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

Major Products

  • Oxidation: : Formation of carboxylic acids or ketones

  • Reduction: : Formation of alcohols or amines

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

  • Chemistry: : Utilized as a building block in organic synthesis for the creation of more complex molecules. Acts as a precursor for various heterocyclic compounds.

  • Biology: : Investigated for its potential as an enzyme inhibitor, particularly in relation to key metabolic pathways.

  • Medicine: : Explored for its antimicrobial, antiviral, and anti-inflammatory properties. It shows promise in the development of novel therapeutic agents.

  • Industry: : Employed in the development of advanced materials, such as polymers and coatings, due to its robust chemical stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate often involves its interaction with specific molecular targets within biological systems. Its bioactivity is primarily attributed to its ability to form stable complexes with enzymes or receptors, thereby modulating their activity. Key pathways involved may include inhibition of enzyme activity through binding to active sites or allosteric sites, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(2-benzamidopyrazolo[1,5-a]pyridine-3-carboxylate): : A structurally related compound lacking the benzo[d]oxazolyl moiety.

  • Ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-4-carboxylate: : A positional isomer differing in the location of the carboxylate group on the pyrazolo[1,5-a]pyridine ring.

  • Ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-acetate: : An ester analog with an acetate group instead of a carboxylate.

Uniqueness

Ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate stands out due to its distinctive combination of a pyrazolo[1,5-a]pyridine core and benzo[d]oxazolyl moiety, conferring unique chemical reactivity and biological activity. This dual functionality allows it to participate in a wider array of reactions and interact with diverse biological targets compared to its counterparts.

Conclusion

This compound is a versatile compound with significant potential across various scientific disciplines. Its unique structure and reactivity make it an invaluable asset in research and industrial applications, while its biological activity promises exciting developments in medical and therapeutic fields. As research continues, the full scope of its applications and mechanisms of action will undoubtedly be further elucidated.

Properties

IUPAC Name

ethyl 5-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5/c1-2-27-18(25)13-10-20-23-8-7-12(9-15(13)23)21-17(24)11-22-14-5-3-4-6-16(14)28-19(22)26/h3-10H,2,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKJDYOETQAKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.